Hydrogen-Bond Donor Count: Unique N–H Donor Capacity Versus 2-Oxa-7-azaspiro[4.4]nonane
2-Oxa-7-azaspiro[4.4]nonan-1-one possesses a single hydrogen-bond donor (the secondary amide N–H) as calculated by Cactvs 3.4.8.18 and reported in PubChem [1]. In contrast, the fully saturated analog 2-oxa-7-azaspiro[4.4]nonane (CAS 175-97-3, CID 23111899) contains zero hydrogen-bond donors because the carbonyl group is absent and the pyrrolidine nitrogen is a tertiary amine [2]. This difference is critical for target engagement: the lactam N–H can act as a directional hydrogen-bond donor, whereas the nonane analog cannot. For procurement, this means the two compounds are not interchangeable when a donor interaction is required by the pharmacophore model.
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 1 (HBD) |
| Comparator Or Baseline | 2-oxa-7-azaspiro[4.4]nonane (CID 23111899): 0 (HBD) |
| Quantified Difference | +1 donor |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20) |
Why This Matters
Procurement staff must distinguish between a scaffold that can donate a hydrogen bond and one that cannot, as this directly determines suitability for synthesizing targeted libraries requiring specific H-bond donor pharmacophores.
- [1] PubChem. 2-Oxa-7-azaspiro[4.4]nonan-1-one (CID 71711123). Hydrogen Bond Donor Count. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71711123#section=Computed-Properties View Source
- [2] PubChem. 2-oxa-7-azaspiro[4.4]nonane (CID 23111899). Hydrogen Bond Donor Count. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/23111899 View Source
